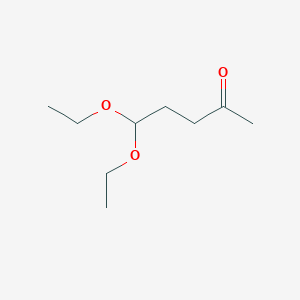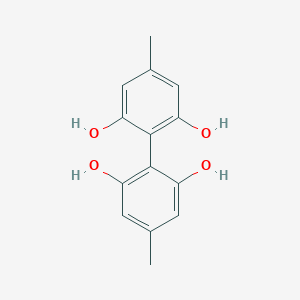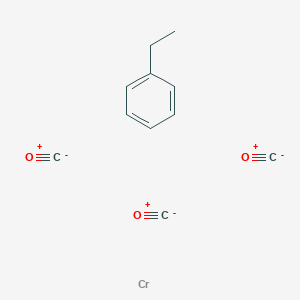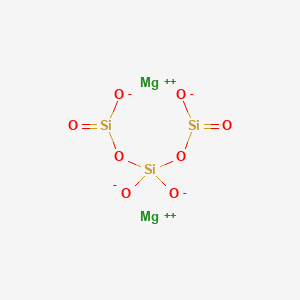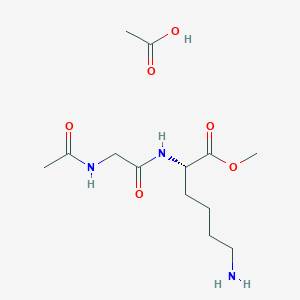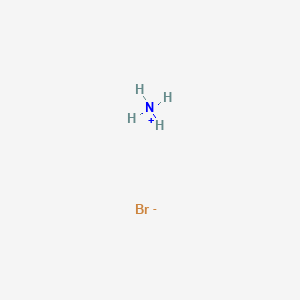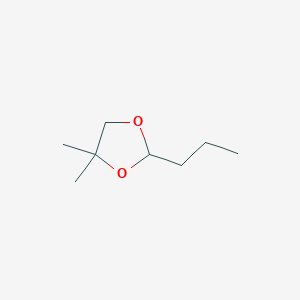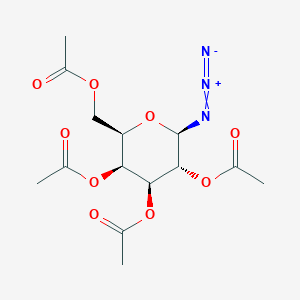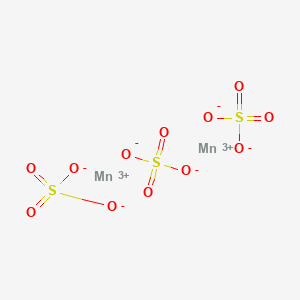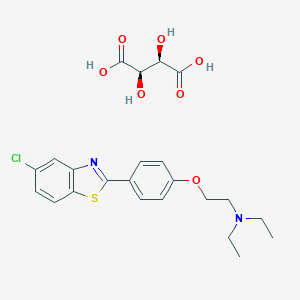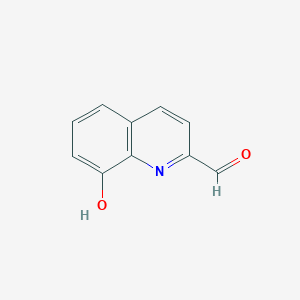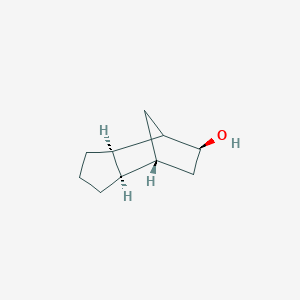
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, affecting the release and reuptake of certain neurotransmitters in the brain. This compound has also been found to have an impact on the activity of ion channels and enzymes in the brain.
Efectos Bioquímicos Y Fisiológicos
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have an impact on the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an impact on the activity of ion channels and enzymes in the brain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it an important tool for studying the effects of oxidative stress and inflammation on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol in lab experiments is its high affinity for certain neurotransmitter receptors. This makes it an important tool for studying the effects of neurotransmitters on the brain. However, one of the limitations of using this compound is its potential for toxicity at high doses. Researchers must exercise caution when using this compound in lab experiments to ensure the safety of the subjects involved.
Direcciones Futuras
There are many future directions for research involving (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol. One area of research involves the study of the impact of this compound on various neurotransmitter systems in the brain. Another area of research involves the study of the antioxidant and anti-inflammatory properties of this compound and its potential for use in the treatment of neurodegenerative diseases. Additionally, researchers may explore the potential of this compound for use in the development of new drugs for the treatment of psychiatric disorders.
Conclusion
In conclusion, (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. While there are some limitations to its use in lab experiments, the potential for future research involving this compound is vast.
Métodos De Síntesis
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can be achieved through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a ketone, followed by reduction with lithium aluminum hydride. Another method involves the use of a palladium-catalyzed hydrogenation reaction. Both of these methods have been found to be effective in synthesizing this compound.
Aplicaciones Científicas De Investigación
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been extensively studied for its various applications in the field of scientific research. One of the most common applications of this compound is in the study of neurotransmitters and their receptors. This compound has been found to have a high affinity for certain neurotransmitter receptors, making it an important tool for studying the effects of neurotransmitters on the brain.
Propiedades
Número CAS |
10271-44-0 |
|---|---|
Nombre del producto |
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,2R,6R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1 |
Clave InChI |
FKZJBAXKHJIQDU-XJLOYYFOSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3O |
SMILES |
C1CC2C(C1)C3CC2CC3O |
SMILES canónico |
C1CC2C(C1)C3CC2CC3O |
Otros números CAS |
10271-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



